2-[4-(Methylthio)phenoxy]ethylamine
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Overview
Description
“2-[4-(Methylthio)phenoxy]ethylamine” is a heterocyclic organic compound . It has a molecular weight of 183.270620 g/mol and a molecular formula of C9H13NOS . The IUPAC name for this compound is 2-(4-methylsulfanylphenoxy)ethanamine .
Molecular Structure Analysis
The molecular structure of “2-[4-(Methylthio)phenoxy]ethylamine” includes a phenyl ring joined to an amino group via a two-carbon sidechain . The canonical SMILES representation is CSC1=CC=C(C=C1)OCCN .
Physical And Chemical Properties Analysis
“2-[4-(Methylthio)phenoxy]ethylamine” is a colorless liquid . It has a molecular weight of 183.27 , and its InChI Key is OBQCIKNPWDQZBQ-UHFFFAOYSA-N .
Scientific Research Applications
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Pharmacological Research
- Summary of Application : The compound is a derivative of phenoxy acetamide, which has been investigated for its potential therapeutic applications .
- Methods of Application : The study of these compounds involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
- Results or Outcomes : The research aims to design an integrated and developing system that portends an era of novel and safe tailored drugs .
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Chemical Research
- Summary of Application : “2-[4-(Methylthio)phenoxy]ethylamine” is a heterocyclic organic compound that is used for experimental and research purposes .
- Methods of Application : The compound is synthesized and studied for its physicochemical properties .
- Results or Outcomes : The research contributes to the understanding of the compound’s structure and its potential applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCIKNPWDQZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylthio)phenoxy]ethylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.